2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Description
2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H21N7O2S3 and its molecular weight is 463.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Compounds with a structure similar to the specified chemical have been synthesized for their potential biological activities. For example, a study on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone highlighted their anti-inflammatory and analgesic agents. These compounds were screened as cyclooxygenase-1/2 inhibitors, exhibiting significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antiviral Properties
Research on thiadiazole amide compounds containing piperazine has shown promising antimicrobial and antiviral activities. For instance, synthesis and antimicrobial evaluation of some novel 5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems have demonstrated significant antimicrobial properties against various pathogens (Hamama, Ibrahim, Raoof, & Zoorob, 2017). Additionally, certain compounds have been identified for their potential anti-HIV activity, offering a new lead in the development of antiviral agents (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).
Anti-inflammatory and Analgesic Agents
The synthesis of novel 1,3,4-thiadiazole amide derivatives has led to compounds with significant inhibitory effects on inflammation and pain. These findings suggest the potential of these compounds in developing new anti-inflammatory and analgesic treatments (Xia, 2015).
Antitumor Activities
Compounds related to the specified chemical have been synthesized and evaluated for their antitumor activities. For example, research on 1-phenyl-4-substituted phthalazine derivatives has shown good antiproliferative activity against several cancer cell lines, indicating their potential as efficient and economical antitumor drugs (Xin, Meng, Liu, & Zhang, 2018).
Antimicrobial and Antifungal Activities
Studies have also explored the antimicrobial and antifungal potential of thiadiazole derivatives. The synthesis of acetylenic derivatives of substituted 1,3,4-thiadiazoles has shown promising antibacterial and antifungal activities, highlighting their significance in the development of new antimicrobial agents (Tamer & Qassir, 2019).
Properties
IUPAC Name |
2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2S3/c1-12-20-21-16(29-12)19-15(26)11-28-18-23-22-17(30-18)25-9-7-24(8-10-25)13-5-3-4-6-14(13)27-2/h3-6H,7-11H2,1-2H3,(H,19,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDBZQFOWRXWAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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